Acide ophthalmique

Vue d'ensemble

Description

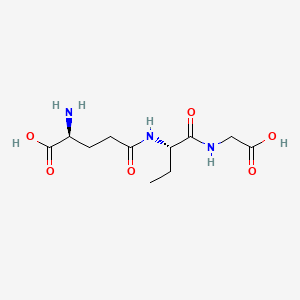

L’acide ophthalmique, également connu sous le nom de L-γ-glutamyl-L-α-aminobutyrylglycine, est un analogue tripeptidique du glutathion. Contrairement au glutathion, qui contient de la cystéine, l’this compound contient du L-2-aminobutyrate, un acide aminé non protéinogène qui n’a pas de groupe thiol nucléophile. Cette différence structurelle a conduit à la fausse idée que l’this compound n’est qu’un sous-produit accidentel de la synthèse du glutathion. des études récentes suggèrent que l’this compound joue un rôle dans la régulation des niveaux de glutathion et des processus cellulaires connexes .

Applications De Recherche Scientifique

Ophthalmic acid has several scientific research applications, including:

Chemistry: Ophthalmic acid is used as a model compound to study tripeptide synthesis and reactions.

Biology: It serves as a biomarker for oxidative stress and glutathione metabolism.

Medicine: Ophthalmic acid is investigated for its potential role in regulating cellular redox states and protecting against oxidative damage.

Industry: Its applications in industry are limited but could include the development of antioxidant formulations.

Mécanisme D'action

L’acide ophthalmique exerce ses effets en modulant les niveaux de glutathion et les processus cellulaires connexes. Il affecte à la fois l’afflux et l’efflux cellulaire et organulaire du glutathion, ainsi que la modulation des réactions et des voies de signalisation dépendantes du glutathion. Les cibles moléculaires et les voies impliquées comprennent des enzymes comme la glutamate-cystéine ligase et la glutathion synthétase .

Analyse Biochimique

Biochemical Properties

Ophthalmic acid is synthesized by the subsequent action of two enzymes that create glutathione, namely Glutamate–cysteine ligase and glutathione synthetase . Major regulators of Ophthalmic acid biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .

Cellular Effects

Ophthalmic acid is a ubiquitous metabolite found in bacteria, plants, fungi, and animals, produced through several layers of metabolic regulation . It is suggested that aberrations in Ophthalmic acid levels should solely indicate glutathione deficiency or oxidative stress .

Molecular Mechanism

Ophthalmic acid serves as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione, as well as modulating glutathione-dependent reactions and signaling .

Temporal Effects in Laboratory Settings

It is known that Ophthalmic acid is a stable compound, and its levels can be used as an indicator of certain biochemical conditions .

Dosage Effects in Animal Models

Given its role in regulating glutathione, it is likely that its effects would vary with dosage, potentially influencing oxidative stress responses and other glutathione-dependent processes .

Metabolic Pathways

Ophthalmic acid is involved in the glutathione metabolic pathway. It is synthesized by the same enzymes that synthesize glutathione, namely Glutamate–cysteine ligase and glutathione synthetase .

Transport and Distribution

Given its structural similarity to glutathione, it may be transported by similar mechanisms .

Subcellular Localization

Given its role in regulating glutathione, it is likely to be found in locations where glutathione is present, such as the cytosol and mitochondria .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’acide ophthalmique est synthétisé à partir du précurseur acide 2-aminobutyrique par des réactions consécutives impliquant les mêmes enzymes que celles qui créent le glutathion, à savoir la glutamate-cystéine ligase et la glutathion synthétase. Les principaux régulateurs de la biosynthèse de l’this compound sont les concentrations locales de cystéine et d’acide 2-aminobutyrique, ainsi que leurs produits intermédiaires γ-glutamyl .

Méthodes de production industrielle

Les méthodes de production industrielle de l’this compound ne sont pas bien documentées, probablement en raison de ses applications de niche et de la complexité de sa synthèse. la voie de synthèse enzymatique impliquant la glutamate-cystéine ligase et la glutathion synthétase pourrait potentiellement être mise à l’échelle pour un usage industriel.

Analyse Des Réactions Chimiques

Types de réactions

L’acide ophthalmique subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé, bien qu’il ne possède pas le groupe thiol présent dans le glutathion, qui est généralement impliqué dans les réactions redox.

Réduction : Les réactions de réduction impliquant l’this compound sont moins courantes en raison de l’absence de groupe thiol réductible.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier celles impliquant ses groupes amino et carboxyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des solutions aqueuses à un pH physiologique, reflétant la pertinence biologique du composé.

Principaux produits

Les principaux produits formés à partir des réactions impliquant l’this compound dépendent des conditions de réaction spécifiques. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire des tripeptides modifiés.

Applications de la recherche scientifique

L’this compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : L’this compound est utilisé comme composé modèle pour étudier la synthèse et les réactions des tripeptides.

Biologie : Il sert de biomarqueur du stress oxydatif et du métabolisme du glutathion.

Médecine : L’this compound est étudié pour son rôle potentiel dans la régulation des états redox cellulaires et la protection contre les dommages oxydatifs.

Industrie : Ses applications dans l’industrie sont limitées, mais pourraient inclure le développement de formulations antioxydantes.

Comparaison Avec Des Composés Similaires

Composés similaires

Glutathion : Tripeptide contenant de la cystéine, le glutathion est un antioxydant majeur dans les cellules.

N-acétylcystéine : Dérivé de la cystéine, il est utilisé comme agent mucolytique et antioxydant.

Ergothionéine : Dérivé de l’histidine contenant un thiol, il agit également comme antioxydant.

Unicité

L’acide ophthalmique est unique en raison de l’absence de groupe thiol, ce qui le distingue d’autres tripeptides comme le glutathion. Cette différence structurelle affecte sa réactivité chimique et ses fonctions biologiques, ce qui en fait un composé précieux pour l’étude de la régulation redox non basée sur le thiol.

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMUOFQHZLPHQP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895053 | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-27-2 | |

| Record name | Ophthalmic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophthalmic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophthalmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPHTHALMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ophthalmic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

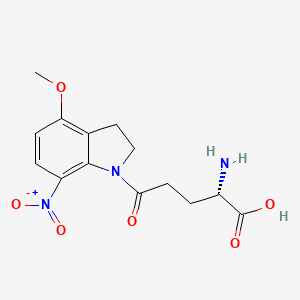

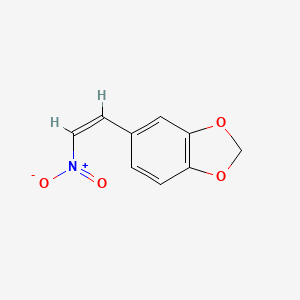

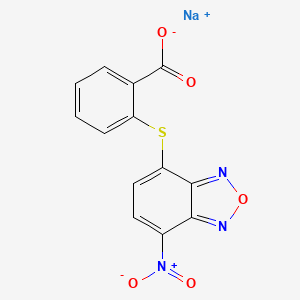

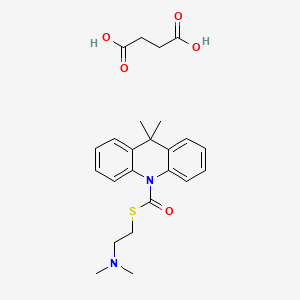

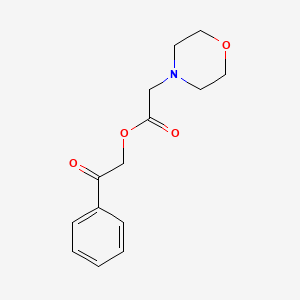

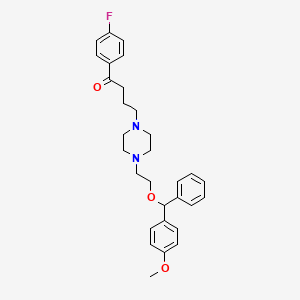

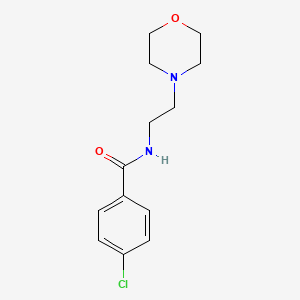

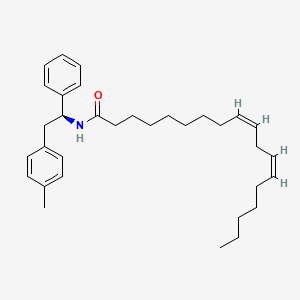

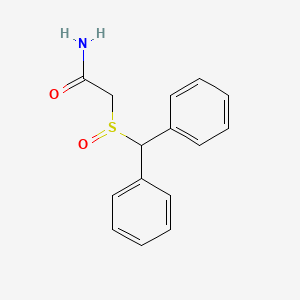

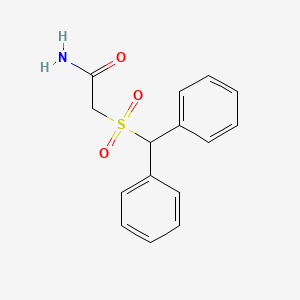

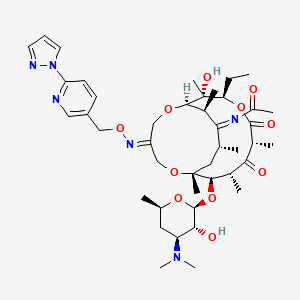

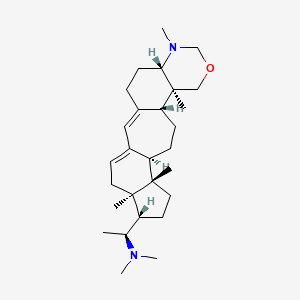

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.